molecular formula C6H6BrNO B14035590 3-Bromo-2-(methoxy-D3)pyridine

3-Bromo-2-(methoxy-D3)pyridine

Cat. No.: B14035590
M. Wt: 191.04 g/mol
InChI Key: PORGLLGXCAQORO-FIBGUPNXSA-N
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Description

3-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 3-Bromo-2-methoxypyridine. It is a heterocyclic organic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . The compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the pyridine ring, with the methoxy group being deuterated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine. One method involves the use of liquid bromine and an aqueous solution of sodium hydroxide, which is cooled to -10 to 0°C. The bromine is added dropwise to the solution, followed by the addition of 3-hydroxypyridine dissolved in sodium hydroxide. The mixture is stirred at room temperature for several hours, and the resulting product is recrystallized to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Aminopyridines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methoxy-D3)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its deuterated methoxy group can also influence the kinetics of reactions by altering the rate of hydrogen-deuterium exchange .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated methoxy group, which provides distinct advantages in studies involving isotopic labeling. This feature allows for the investigation of reaction mechanisms and kinetic isotope effects with greater precision.

Properties

Molecular Formula

C6H6BrNO

Molecular Weight

191.04 g/mol

IUPAC Name

3-bromo-2-(trideuteriomethoxy)pyridine

InChI

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3

InChI Key

PORGLLGXCAQORO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC=N1)Br

Canonical SMILES

COC1=C(C=CC=N1)Br

Origin of Product

United States

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